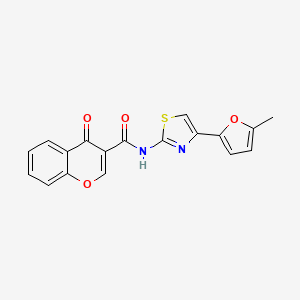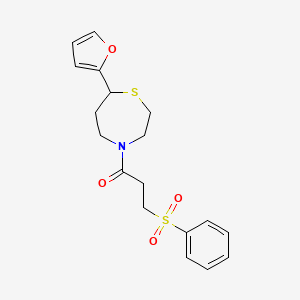
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various applications, including as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Versatile Reagent for Synthesis of Furans and Cyclopentenones : Research by Watterson et al. (2003) discusses the use of a similar compound, 2,3-Dibromo-1-(Phenylsulfonyl)-1-Propene, as a versatile reagent for synthesizing furans and cyclopentenones, indicating the potential of the target compound in synthetic organic chemistry (Watterson, Ni, Murphree, & Padwa, 2003).
Aza-Piancatelli Rearrangement : Reddy et al. (2012) describe the aza-Piancatelli rearrangement involving furan-2-yl(phenyl)methanol derivatives, which relates to the chemical structure of the target compound. This suggests its utility in the synthesis of thiazine and oxazine derivatives (Reddy et al., 2012).
Preparation of Disubstituted Furan Derivatives : Haines et al. (2011) worked on a strategy involving phenylsulfonyl groups, similar to the target compound, for preparing disubstituted furan derivatives. This highlights its potential use in the synthesis of complex organic molecules (Haines et al., 2011).
Pharmaceutical and Biological Applications
Synthesis of Thiazolopyrimidine Derivatives : A study by Selvam et al. (2012) on the synthesis of thiazolopyrimidine derivatives involving furan-2-yl groups suggests potential applications of the target compound in the development of new pharmaceuticals (Selvam, Karthik, Palanirajan, & Ali, 2012).
Potential Antitumor Activity : Hunt et al. (2000) describe a compound with structural similarities, particularly the phenylsulfonyl group, showing potent antitumor activity, suggesting a possible application in cancer research (Hunt et al., 2000).
Catalysis in Organic Synthesis : Dangel and Polt (2000) investigated the use of furan-2-yl groups in catalysis, which could be relevant for the target compound in similar catalytic processes (Dangel & Polt, 2000).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c20-18(9-14-25(21,22)15-5-2-1-3-6-15)19-10-8-17(24-13-11-19)16-7-4-12-23-16/h1-7,12,17H,8-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXVXIBTGFVGRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B2371443.png)
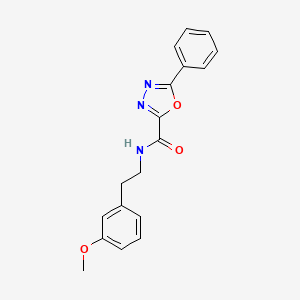
![N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371445.png)
![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)
![2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2371448.png)

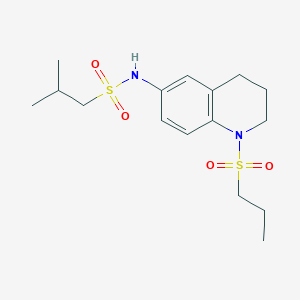
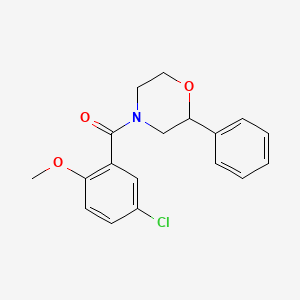
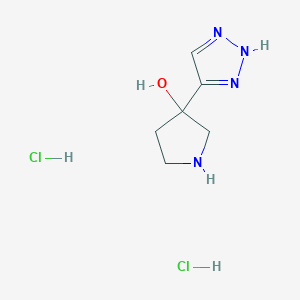
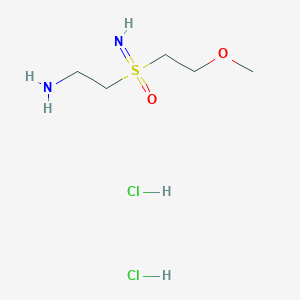
![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)


